molecular formula C20H21NO2 B4773571 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B4773571
M. Wt: 307.4 g/mol
InChI Key: KYKOCLIRCSDHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamide, also known as DMBA-N-phenylacetamide, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. In addition, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide has been reported to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in vitro and in vivo. Furthermore, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide has been reported to exhibit analgesic activity in animal models of pain.

Advantages and Limitations for Lab Experiments

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. In addition, it has been reported to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising therapeutic agent for various diseases. However, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide has some limitations for lab experiments. It has not been extensively studied in vivo, and its pharmacokinetic and toxicological properties are not fully understood.

Future Directions

There are several future directions for the study of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide. One direction is to investigate its pharmacokinetic and toxicological properties in vivo. Another direction is to study its potential therapeutic properties in animal models of various diseases, such as cancer, inflammation, and pain. Furthermore, the development of new synthesis methods for 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide may lead to the discovery of new analogs with improved therapeutic properties. Finally, the elucidation of the mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide may lead to the discovery of new targets for drug development.

Scientific Research Applications

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, analgesic, and anti-cancer activities. In vitro studies have shown that 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamidelacetamide has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.

properties

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-12-5-6-14(3)17(8-12)21-19(22)10-16-11-23-18-9-13(2)7-15(4)20(16)18/h5-9,11H,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKOCLIRCSDHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=COC3=CC(=CC(=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2,5-dimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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